Home > Products > Screening Compounds P56953 > Perindopril erbumine
Perindopril erbumine - 107133-36-8

Perindopril erbumine

Catalog Number: EVT-278922
CAS Number: 107133-36-8
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Perindopril erbumine is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor. [] Chemically, it is the tert-butylamine salt of perindopril. [] It is commonly employed in scientific research as a tool to study the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes.

Perindopril

Compound Description: Perindopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is metabolized in the liver to its active metabolite, perindoprilat. Perindopril is used to treat hypertension, heart failure, and stable coronary artery disease.

Relevance: Perindopril is the parent compound of Perindopril erbumine. Perindopril erbumine is the tert-butylamine salt of perindopril and is used for the same medical indications. [, ] The two compounds share a nearly identical structure, with the only difference being the presence of the tert-butylamine salt in Perindopril erbumine. This salt improves the solubility and bioavailability of Perindopril.

Perindoprilat

Compound Description: Perindoprilat is the active metabolite of Perindopril. It is a potent and long-acting ACE inhibitor that lowers blood pressure by inhibiting the conversion of angiotensin I to angiotensin II.

Relevance: Perindoprilat is the primary active metabolite of Perindopril erbumine. While Perindopril erbumine itself possesses minimal pharmacological activity, its therapeutic effects stem from its conversion to Perindoprilat in the liver. Understanding the pharmacokinetics and pharmacodynamics of both Perindoprilat and Perindopril erbumine is crucial for optimizing treatment outcomes.

Amlodipine Besylate

Compound Description: Amlodipine Besylate is a calcium channel blocker used to treat hypertension, angina, and other conditions caused by coronary artery disease. It works by relaxing blood vessels and improving blood flow.

Relevance: Amlodipine Besylate is often co-formulated with Perindopril erbumine in tablets for the treatment of hypertension. [, , , , ] This combination therapy targets different mechanisms of blood pressure regulation, potentially providing synergistic effects and improved patient outcomes. Several studies have focused on developing analytical methods for the simultaneous determination of both drugs in combined formulations.

Indapamide

Compound Description: Indapamide is a thiazide-like diuretic that acts by increasing urine output, thereby lowering blood pressure. It is primarily used in the treatment of hypertension.

Relevance: Indapamide, like Amlodipine Besylate, is often used in combination with Perindopril erbumine for the treatment of hypertension. [, , ] Several studies have focused on the development and validation of analytical methods for the simultaneous determination of Perindopril erbumine and Indapamide in combined dosage forms, as well as their stability in such formulations. [, ]

Losartan Potassium

Compound Description: Losartan Potassium is an angiotensin II receptor blocker (ARB). It is used to treat hypertension and to lower the risk of stroke in patients with high blood pressure and left ventricular hypertrophy. [, ]

Relevance: Losartan Potassium, similar to Perindopril erbumine, is an antihypertensive drug but acts on a different pathway within the renin-angiotensin system. [, ] It has been studied for its potential synergistic effects when administered in combination with Perindopril erbumine. Analytical methods have been developed to assess the concentrations of both drugs in combined formulations.

Synthesis Analysis

The synthesis of perindopril erbumine involves several key steps that ensure high purity and yield. The process typically begins with the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is facilitated by coupling agents such as N,N-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole under controlled conditions to minimize impurities .

Following this, a deprotection step is performed using catalytic hydrogenation to remove the benzyl protecting group. The hydrogenation is conducted using palladium on carbon as a catalyst in a solvent system that typically includes methylcyclohexane and water under moderate pressure (0.5 bar) and temperature (15 to 30 °C) . Finally, tert-butylamine is added to yield the final product, perindopril erbumine, which can be crystallized for purification.

Key Parameters:

  • Reaction Temperature: 15 to 30 °C
  • Hydrogenation Pressure: 0.5 bar
  • Catalyst: Palladium on carbon
  • Solvent: Methylcyclohexane and water
Molecular Structure Analysis

The molecular structure of perindopril erbumine consists of a complex arrangement that includes an octahydroindole ring system, a carboxylic acid group, and an amine group. The presence of these functional groups contributes to its activity as an ACE inhibitor.

Structural Characteristics:

  • Molecular Formula: C19H32N2O5
  • Molecular Weight: Approximately 356.47 g/mol
  • Chiral Centers: The molecule contains multiple chiral centers which contribute to its stereochemistry and pharmacological activity.

The structural integrity allows for effective binding to the ACE enzyme, inhibiting its activity and thereby lowering blood pressure.

Chemical Reactions Analysis

Perindopril erbumine participates in various chemical reactions primarily related to its role as an ACE inhibitor. The primary reaction involves the inhibition of the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor.

Key Reactions:

  1. Inhibition Reaction:
    Angiotensin IACEAngiotensin II\text{Angiotensin I}\xrightarrow{\text{ACE}}\text{Angiotensin II}
    Inhibition by perindopril erbumine leads to decreased levels of angiotensin II, resulting in vasodilation and lowered blood pressure.
  2. Spectrophotometric Reaction:
    Perindopril can react with 2,4-dinitrofluorobenzene in dimethyl sulfoxide to form a colored complex that can be quantitatively analyzed spectrophotometrically .
Mechanism of Action

The mechanism of action for perindopril erbumine involves competitive inhibition of the angiotensin-converting enzyme. By binding to the active site of this enzyme, perindopril prevents the conversion of angiotensin I into angiotensin II. This inhibition results in reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood volume and blood pressure.

Detailed Mechanism:

  1. Binding: Perindopril erbumine binds to the zinc ion at the active site of ACE.
  2. Inhibition: This binding inhibits the enzyme's ability to cleave angiotensin I.
  3. Physiological Effect: The decrease in angiotensin II levels results in vasodilation and reduced blood pressure.
Physical and Chemical Properties Analysis

Perindopril erbumine exhibits distinct physical and chemical properties that are crucial for its pharmaceutical application:

Key Properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Melting Point: Approximately 150 °C
  • pH Range: Typically between 4.5 and 6.5 in solution

These properties contribute to its stability and efficacy as a therapeutic agent.

Applications

Perindopril erbumine is primarily utilized in clinical settings for managing hypertension and heart failure. Its effectiveness as an ACE inhibitor makes it a critical component in cardiovascular pharmacotherapy.

Scientific Applications:

  1. Hypertension Management: Used widely for lowering high blood pressure.
  2. Heart Failure Treatment: Helps improve symptoms and reduce hospitalizations.
  3. Research Applications: Studied for potential benefits in renal protection and other cardiovascular conditions.
Molecular and Structural Characterization of Perindopril Erbumine

Chemical Identity and Physicochemical Properties

Perindopril erbumine (Chemical name: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid tert-butylamine salt) is a crystalline salt formed between the ACE inhibitor prodrug perindopril and the counterion erbumine (tert-butylamine). Its molecular formula is C₁₉H₃₂N₂O₅·C₄H₁₁N, with a molecular weight of 441.61 g/mol for the salt form. The compound presents as a white, crystalline powder with high aqueous solubility (60% w/w at 20°C), facilitating its bioavailability. It is also freely soluble in polar organic solvents like ethanol and chloroform but shows limited solubility in apolar solvents [4] [10].

Table 1: Fundamental Physicochemical Properties of Perindopril Erbumine

PropertyValueMethod/Reference
Molecular FormulaC₂₃H₄₃N₃O₅ [4]
Molecular Weight441.61 g/mol [4]
AppearanceWhite crystalline powder [6] [10]
Water Solubility (20°C)60% w/w (∼600 mg/mL) [6] [10]
pKa (Carboxylic Acid)3.79 [4]
Protein Binding (Perindoprilat)10-20% [3]
LogP0.56 (Predicted) [4]

The ionization characteristics are critical for its pharmacological behavior: the carboxylic acid group exhibits a pKa of 3.79, while the tertiary amine of erbumine has a pKa of 5.48. This facilitates salt formation and enhances stability in solid dosage forms. Infrared spectroscopy (ATR-FTIR) confirms characteristic functional groups, including C=O stretching of ester (1735 cm⁻¹), carboxylic acid (1712 cm⁻¹), and amide (1640 cm⁻¹) bonds, alongside N-H deformation vibrations at 1540 cm⁻¹ [7].

Crystallographic Analysis and Stability Profiling

Perindopril erbumine exhibits complex solid-state behavior with multiple polymorphic forms. The predominant and therapeutically relevant form crystallizes in the triclinic system (space group P1) with two perindopril anions, two erbumine cations, and two water molecules comprising the asymmetric unit. X-ray diffraction reveals that ionic bonding via N–H⁺⋯⁻OOC interactions (distance: 2.70–2.85 Å) between the protonated erbumine and deprotonated carboxylate of perindopril stabilizes the crystal lattice. Additional stability arises from intermolecular hydrogen bonds, including N–H⋯O (2.98 Å) and C–H⋯O (3.22 Å) interactions, forming a three-dimensional network [1] [5].

Table 2: Crystallographic and Stability Parameters of Perindopril Erbumine

ParameterValue/DescriptionSignificance
Crystal SystemTriclinicDetermines packing efficiency
Space GroupP1Confirms non-centrosymmetry
Hydrogen BondsN–H⁺⋯⁻OOC (2.70–2.85 Å), N–H⋯O, C–H⋯OStabilizes crystal lattice
Activation Energy (Degradation)59–69 kJ/mol (Pure API)Measures thermal resilience
170 kJ/mol (Tablet formulation)Excipients enhance stability
HygroscopicityLowReduces hydrolysis risk

Thermal stability studies via thermogravimetry (TG) and differential scanning calorimetry (DSC) show decomposition initiating at 150°C under oxidative conditions, following a three-step mechanism for the pure API. The activation energy (Eₐ) for the primary degradation step ranges from 59–69 kJ/mol, calculated using model-free kinetics (Friedman, FWO methods). Notably, tablet formulations exhibit superior thermal resilience (Eₐ ≈ 170 kJ/mol) due to protective effects of excipients like microcrystalline cellulose and colloidal silica [7]. Stability challenges arise from ester hydrolysis and cyclization to diketopiperazines, necessitating controlled humidity during storage [1] [6].

Prodrug Activation and Metabolic Pathways

Perindopril erbumine is a prodrug designed for efficient hepatic conversion to its active metabolite, perindoprilat. Upon oral administration, esterases (primarily hepatic) hydrolyze the ethyl ester moiety, yielding the diacid perindoprilat. This biotransformation is rapid yet incomplete, with a systemic bioavailability of ~25% for perindoprilat due to first-pass metabolism. Pharmacokinetic studies in humans reveal:

  • Absorption: Peak plasma concentrations of perindopril occur at ~1 hour post-dose.
  • Activation: 30–50% of absorbed perindopril converts to perindoprilat, reaching Cₘₐₓ in 3–7 hours.
  • Metabolites: Six identified metabolites include perindoprilat glucuronide, perindopril lactam, and dehydrated perindoprilat diastereomers. Only perindoprilat exhibits ACE-inhibitory activity [3] [9].

Table 3: Key Pharmacokinetic Parameters of Perindopril Erbumine and Metabolites

ParameterPerindoprilPerindoprilat
Bioavailability65–75%~25%
Tₘₐₓ (Plasma)1 hour3–7 hours
Plasma Half-Life1.2 hours30–120 hours*
Protein Binding60%10–20%
Primary Excretion RouteRenal (4–12% unchanged)Renal (free fraction)

  • Reflects slow dissociation from tissue ACE binding sites [3] [9].

Food reduces perindoprilat bioavailability by 35% but does not alter perindopril absorption kinetics. Dual elimination pathways exist: renal excretion (dominant for perindoprilat) and hepatic metabolism (glucuronidation). The prolonged terminal half-life of perindoprilat (30–120 hours) stems from tight binding to angiotensin-converting enzyme (ACE), enabling once-daily dosing [3] [6] [9].

Properties

CAS Number

107133-36-8

Product Name

Perindopril erbumine

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N

Solubility

1.22e+00 g/L

Synonyms

Erbumine, Perindopril
Perindopril
Perindopril Erbumine
Perstarium
Pirindopril
S 9490
S 9490 3
S 9490-3
S 94903
S-9490
S9490

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.